Aminooxy-PEG3-NH-Boc

Bioconjugation Oxime ligation Linker stability

Aminooxy-PEG3-NH-Boc (CAS 2062663-65-2) is a heterobifunctional polyethylene glycol (PEG) linker containing an aminooxy group and a Boc-protected amine. It serves as a PROTAC (Proteolysis-Targeting Chimera) linker, enabling the conjugation of a target protein ligand to an E3 ubiquitin ligase ligand, thereby facilitating targeted protein degradation via the ubiquitin-proteasome system.

Molecular Formula C13H28N2O6
Molecular Weight 308.37 g/mol
CAS No. 2062663-65-2
Cat. No. B605436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxy-PEG3-NH-Boc
CAS2062663-65-2
SynonymsAminooxy-PEG3-NH-Boc
Molecular FormulaC13H28N2O6
Molecular Weight308.37 g/mol
Structural Identifiers
InChIInChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-4-5-17-6-7-18-8-9-19-10-11-20-14/h4-11,14H2,1-3H3,(H,15,16)
InChIKeySYWWKJDBLNWPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

What Is Aminooxy-PEG3-NH-Boc (CAS 2062663-65-2) and Its Role as a Heterobifunctional PROTAC Linker


Aminooxy-PEG3-NH-Boc (CAS 2062663-65-2) is a heterobifunctional polyethylene glycol (PEG) linker containing an aminooxy group and a Boc-protected amine [1]. It serves as a PROTAC (Proteolysis-Targeting Chimera) linker, enabling the conjugation of a target protein ligand to an E3 ubiquitin ligase ligand, thereby facilitating targeted protein degradation via the ubiquitin-proteasome system [2]. The PEG3 spacer provides aqueous solubility and optimal spatial separation between functional moieties, while the aminooxy group enables chemoselective oxime ligation with aldehydes or ketones under mild conditions .

Why Aminooxy-PEG3-NH-Boc Cannot Be Interchanged with Other PEG Linkers or Conjugation Chemistries


Generic substitution of Aminooxy-PEG3-NH-Boc with alternative PEG linkers or conjugation chemistries fails due to three critical differentiating factors. First, the aminooxy group enables formation of oxime bonds that exhibit markedly greater hydrolytic stability compared to hydrazones and imines , a property essential for maintaining conjugate integrity in biological systems. Second, the PEG3 spacer length provides a specific spatial geometry optimal for PROTAC ternary complex formation; shorter (PEG2) or longer (PEG4) spacers can dramatically alter degradation efficiency [1]. Third, the Boc-protected amine offers orthogonal reactivity and controlled deprotection under mild acidic conditions, enabling sequential bioconjugation workflows that are not achievable with unprotected amine linkers or alternative protecting groups .

Quantitative Differentiation of Aminooxy-PEG3-NH-Boc: Head-to-Head Comparisons and Performance Metrics


Oxime vs. Hydrazone and Imine: Quantitative Stability Superiority of Aminooxy-Derived Linkages

Aminooxy-PEG linkers form oxime bonds with aldehydes that demonstrate significantly greater hydrolytic stability compared to hydrazone and imine linkages . While specific quantitative stability data for Aminooxy-PEG3-NH-Boc is not directly reported, class-level evidence establishes that oxime bonds are substantially more resistant to hydrolysis than hydrazones and imines under physiologically relevant conditions . This stability differential is critical for maintaining conjugate integrity during extended in vitro experiments and in vivo circulation.

Bioconjugation Oxime ligation Linker stability

PEG3 Spacer Length Optimization: Impact on PROTAC Ternary Complex Formation

The PEG3 spacer in Aminooxy-PEG3-NH-Boc provides a specific spatial separation between the target protein ligand and E3 ligase ligand [1]. While direct comparative data for this exact compound are not available, class-level PROTAC literature establishes that linker length is a critical determinant of ternary complex formation efficiency [2]. PEG3 (approximately 13-15 Å extended length) represents an intermediate spacing that has proven optimal for numerous PROTAC designs, whereas PEG2 linkers often fail to provide sufficient flexibility and PEG4 linkers can introduce excessive conformational entropy that reduces degradation efficiency.

PROTAC Linker length Ternary complex

Accelerated Oxime Ligation Kinetics with p-Phenylenediamine Catalysis: 120-Fold Rate Enhancement

Aminooxy-functionalized PEG linkers, including Aminooxy-PEG3-NH-Boc, benefit from catalytic acceleration of oxime ligation. In a model study using aminooxy-PEG, catalysis with p-phenylenediamine at pH 7 resulted in a 120-fold faster rate of protein PEGylation compared to the uncatalyzed reaction, and a 19-fold faster rate compared to the equivalent aniline-catalyzed reaction [1]. This rate enhancement enables efficient conjugation at low micromolar concentrations and under mild, neutral pH conditions compatible with sensitive biomolecules.

Bioconjugation Oxime ligation Catalysis

Molecular Weight and Purity: Comparison with Commercial Alternatives

Aminooxy-PEG3-NH-Boc is supplied with a purity of ≥95% or ≥98% depending on vendor, with a molecular formula of C13H28N2O6 and molecular weight of 308.37 g/mol . This compares favorably to closely related analogs such as Boc-Aminooxy-PEG3 (CAS 252378-66-8, MW 265.30 g/mol, C11H23NO6) which contains an alcohol instead of a Boc-protected amine, and Aminooxy-PEG3-C2-Boc (CAS 1835759-72-2, MW 279.33 g/mol) which features a t-butyl ester terminus . The specific combination of an aminooxy group and Boc-protected amine on a PEG3 scaffold provides orthogonal reactivity not available in these comparators.

PROTAC linker PEG linker Purity specification

Orthogonal Deprotection: Boc Removal Under Mild Acidic Conditions Without Aminooxy Compromise

The Boc protecting group on the amine terminus of Aminooxy-PEG3-NH-Boc can be selectively removed under mild acidic conditions (e.g., TFA or HCl in organic solvent) without affecting the aminooxy functionality . This orthogonality enables a sequential conjugation strategy: first, the aminooxy group is reacted with an aldehyde/ketone-containing ligand to form a stable oxime bond; second, the Boc group is removed to expose a free amine for subsequent coupling with an activated ester or other electrophilic moiety [1]. In contrast, unprotected amine linkers or linkers with acid-labile aminooxy protecting groups cannot achieve this controlled, stepwise assembly.

Protecting group chemistry Orthogonal deprotection Sequential bioconjugation

Solubility and LogP: Favorable Hydrophilic Profile for Aqueous Bioconjugation

Aminooxy-PEG3-NH-Boc exhibits a calculated LogP of -0.4 [1], indicating significant hydrophilicity conferred by the PEG3 spacer. This low LogP value translates to good aqueous solubility, a critical requirement for bioconjugation reactions conducted under physiological conditions. In comparison, non-PEGylated aminooxy linkers or shorter PEG analogs (e.g., PEG1 or PEG2) often exhibit higher LogP values and correspondingly reduced aqueous solubility, which can lead to precipitation during conjugation reactions and lower coupling efficiency.

Solubility LogP Aqueous bioconjugation

High-Impact Application Scenarios for Aminooxy-PEG3-NH-Boc: Where Its Differentiation Delivers Tangible Value


PROTAC Library Synthesis and Optimization

Aminooxy-PEG3-NH-Boc is ideally suited for constructing PROTAC libraries where linker length and composition are systematically varied. The PEG3 spacer provides an empirically validated starting point for ternary complex formation, while the orthogonal aminooxy and Boc-protected amine functionalities enable modular assembly of diverse target protein ligands and E3 ligase ligands . The 120-fold rate acceleration achievable with p-phenylenediamine catalysis [1] allows for rapid, high-yield conjugation even at low concentrations, facilitating parallel synthesis of PROTAC candidates for structure-activity relationship studies.

Site-Specific Antibody-Drug Conjugate (ADC) Preparation

In ADC development, Aminooxy-PEG3-NH-Boc enables site-specific conjugation through oxime ligation with aldehyde groups introduced at defined antibody positions (e.g., via periodate oxidation of glycans or genetic incorporation of aldehyde-containing unnatural amino acids) . The superior hydrolytic stability of the resulting oxime bond compared to hydrazone or imine linkages ensures that the drug payload remains attached during circulation, minimizing premature release and off-target toxicity. The Boc-protected amine provides a secondary handle for introducing fluorophores or additional functionality.

Protein PEGylation for Enhanced Pharmacokinetics

Aminooxy-PEG3-NH-Boc is a valuable reagent for PEGylating therapeutic proteins to improve their pharmacokinetic profiles. The aminooxy group reacts chemoselectively with protein aldehydes (naturally occurring or introduced) to form stable oxime linkages . The PEG3 spacer confers aqueous solubility and reduced immunogenicity, while the Boc-protected amine allows for subsequent functionalization or conjugation to additional payloads . The accelerated oxime ligation kinetics with modern catalysts [1] enable efficient PEGylation at low protein concentrations, preserving protein activity and minimizing aggregation.

Bioconjugation for Chemical Biology Probe Development

Researchers developing chemical probes for target identification or cellular imaging benefit from Aminooxy-PEG3-NH-Boc's orthogonal reactivity and mild conjugation conditions. The aminooxy group enables attachment of fluorescent dyes, biotin, or affinity tags to aldehyde/ketone-containing small molecules or biomolecules without interfering with sensitive cellular components . The PEG3 spacer improves probe solubility and reduces non-specific binding, while the Boc group serves as a temporary protecting group or a secondary functionalization site. The ability to catalyze oxime formation at neutral pH [1] is critical for preserving the native state of delicate biological samples.

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